Cas no 2229623-53-2 (O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine)

O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine 化学的及び物理的性質
名前と識別子
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- O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine
- 2229623-53-2
- O-[2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl]hydroxylamine
- EN300-1774539
-
- インチ: 1S/C12H17NO2/c1-12(2,15-13)10-7-9-5-3-4-6-11(9)14-8-10/h3-6,10H,7-8,13H2,1-2H3
- InChIKey: PLVYAURYKIPSIB-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2CC(C1)C(C)(C)ON
計算された属性
- 精确分子量: 207.125928785g/mol
- 同位素质量: 207.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 218
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.5Ų
- XLogP3: 1.9
O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1774539-0.05g |
O-[2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl]hydroxylamine |
2229623-53-2 | 0.05g |
$983.0 | 2023-09-20 | ||
Enamine | EN300-1774539-0.1g |
O-[2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl]hydroxylamine |
2229623-53-2 | 0.1g |
$1031.0 | 2023-09-20 | ||
Enamine | EN300-1774539-5g |
O-[2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl]hydroxylamine |
2229623-53-2 | 5g |
$3396.0 | 2023-09-20 | ||
Enamine | EN300-1774539-10.0g |
O-[2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl]hydroxylamine |
2229623-53-2 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1774539-2.5g |
O-[2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl]hydroxylamine |
2229623-53-2 | 2.5g |
$2295.0 | 2023-09-20 | ||
Enamine | EN300-1774539-0.25g |
O-[2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl]hydroxylamine |
2229623-53-2 | 0.25g |
$1078.0 | 2023-09-20 | ||
Enamine | EN300-1774539-0.5g |
O-[2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl]hydroxylamine |
2229623-53-2 | 0.5g |
$1124.0 | 2023-09-20 | ||
Enamine | EN300-1774539-5.0g |
O-[2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl]hydroxylamine |
2229623-53-2 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1774539-1g |
O-[2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl]hydroxylamine |
2229623-53-2 | 1g |
$1172.0 | 2023-09-20 | ||
Enamine | EN300-1774539-1.0g |
O-[2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl]hydroxylamine |
2229623-53-2 | 1g |
$1172.0 | 2023-06-03 |
O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine 関連文献
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamineに関する追加情報
Comprehensive Overview of O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine (CAS No. 2229623-53-2)
O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine (CAS No. 2229623-53-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. The compound features a 3,4-dihydro-2H-1-benzopyran core, which is a privileged scaffold in medicinal chemistry, often associated with bioactive molecules. The presence of the propan-2-ylhydroxylamine moiety further enhances its potential as a building block for drug discovery, particularly in the development of enzyme inhibitors or modulators of cellular pathways.
In recent years, researchers have focused on the synthesis and applications of benzopyran derivatives, driven by their versatility in targeting diseases such as inflammation, neurodegenerative disorders, and metabolic syndromes. The CAS No. 2229623-53-2 compound aligns with this trend, offering a promising template for designing novel therapeutics. Its structural complexity and functional groups make it a subject of interest in structure-activity relationship (SAR) studies, where slight modifications can lead to significant changes in biological activity.
The compound’s name, O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine, reflects its intricate chemical architecture. The 3,4-dihydro-2H-1-benzopyran segment is a partially saturated heterocycle, combining aromatic and aliphatic characteristics, while the propan-2-ylhydroxylamine side chain introduces nucleophilic and hydrogen-bonding capabilities. This combination is particularly valuable in drug design, where molecular interactions with biological targets are critical.
From a synthetic perspective, CAS No. 2229623-53-2 presents challenges and opportunities for organic chemists. The construction of the benzopyran ring often involves cyclization strategies, such as intramolecular ether formation or transition-metal-catalyzed coupling reactions. The introduction of the hydroxylamine group requires careful handling due to its reactivity, often necessitating protective group strategies. These synthetic hurdles are offset by the compound’s potential utility in creating libraries of analogs for high-throughput screening.
In the context of green chemistry and sustainable synthesis, researchers are exploring eco-friendly routes to produce O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine. Catalytic methods, solvent-free reactions, and biocatalytic approaches are being investigated to reduce waste and energy consumption. This aligns with broader industry trends toward environmentally responsible pharmaceutical manufacturing.
The compound’s potential extends beyond therapeutics. Its structural features make it a candidate for material science applications, such as the development of organic semiconductors or ligands for metal-organic frameworks (MOFs). The benzopyran core’s aromaticity and the hydroxylamine group’s coordination properties could enable novel functionalities in these fields.
As interest in precision medicine grows, compounds like CAS No. 2229623-53-2 are being studied for their ability to interact with specific biological targets. Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are employed to predict its behavior in biological systems. These approaches accelerate the identification of promising candidates for further development.
In summary, O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine represents a fascinating intersection of chemistry, biology, and materials science. Its CAS No. 2229623-53-2 designation marks it as a compound of significant interest, with potential applications spanning drug discovery, sustainable synthesis, and advanced materials. Ongoing research will likely uncover new dimensions of its utility, reinforcing its importance in scientific innovation.
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